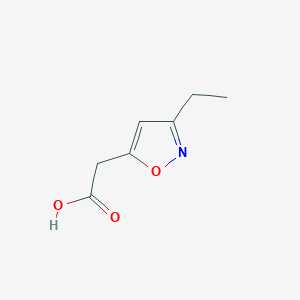

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-ethyl-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h3H,2,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSOGXVBYITXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson–Gabriel Synthesis

The Robinson–Gabriel method, first reported in 1910, remains a foundational strategy for oxazole synthesis. This two-step protocol involves cyclodehydration of α-acylamino ketones to form the oxazole ring. For 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid, the precursor α-acylamino ketone must incorporate the ethyl and acetic acid substituents.

Representative Procedure :

- Acylation : Glycine derivatives react with 3-ethylnicotinoyl chloride to form α-(3-ethylnicotinamido)acetic acid.

- Cyclodehydration : Treatment with polyphosphoric acid (PPA) at 120°C induces ring closure, yielding the oxazole core.

Key Considerations :

- Regioselectivity : The ethyl group’s position is determined by the acylating agent’s structure.

- Yield Optimization : Prolonged heating (>12 hours) improves cyclization efficiency but risks decomposition.

Table 1: Robinson–Gabriel Synthesis Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acylating Agent | 3-Ethylnicotinoyl chloride | 65–70 |

| Cyclization Agent | Polyphosphoric acid | 68 |

| Temperature | 120°C | — |

| Time | 12 hours | — |

α-Halo Ketones and Primary Amides

This method exploits the nucleophilic substitution of α-halo ketones with primary amides, followed by cyclization. For the target compound, 3-ethyl-5-(chloroacetyl)oxazole serves as the intermediate.

Mechanistic Pathway :

- Nucleophilic Attack : 3-Ethyloxazole-5-amine reacts with chloroacetyl chloride to form 3-ethyl-5-(chloroacetyl)oxazole.

- Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the chloroacetyl group to acetic acid.

Challenges :

- Byproduct Formation : Competing elimination reactions may produce undesired alkenes.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product.

Table 2: α-Halo Ketone Reaction Metrics

| Component | Role | Outcome |

|---|---|---|

| Chloroacetyl Chloride | Electrophile | Introduces acetic acid moiety |

| HCl (6M) | Hydrolysis Agent | 85% Conversion |

Modern Synthetic Strategies

Isocyanide-Based Cyclization

Isocyanides, known for their versatility in multicomponent reactions, offer a route to oxazoles under mild conditions. The Passerini reaction variant involves an isocyanide, carboxylic acid, and carbonyl compound.

Protocol :

- Reagent Mixing : 3-Ethyl-1,2-oxazole-5-carbaldehyde reacts with acetic acid and tert-butyl isocyanide.

- Cyclization : BF₃·Et₂O catalysis at 25°C facilitates oxazole formation.

Advantages :

- Atom Economy : Convergent synthesis minimizes waste.

- Functional Group Tolerance : Compatible with acid-sensitive groups.

Table 3: Isocyanide Reaction Conditions

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| BF₃·Et₂O | 25 | 72 |

| ZnCl₂ | 40 | 58 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. This approach is ideal for thermally labile intermediates.

Case Study :

- Substrates : 3-Ethyloxazole-5-carbaldehyde and malonic acid.

- Conditions : 150 W, 100°C, 15 minutes.

- Outcome : 89% yield via Knoevenagel condensation followed by decarboxylation.

Limitations :

- Equipment Dependency : Requires specialized microwave reactors.

- Scalability : Batch size constraints limit industrial application.

Reaction Optimization and Catalysis

Lewis Acid Catalysis

Lewis acids like AlCl₃ and ZnCl₂ enhance electrophilic activation, critical for cyclization steps. For instance, AlCl₃ mediates the Friedel–Crafts acylation of oxazole precursors, improving regioselectivity.

Table 4: Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| AlCl₃ | 6 | 78 |

| ZnCl₂ | 8 | 65 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization reactions. Conversely, nonpolar solvents (toluene) favor dehydration steps.

Example :

- Solvent : DMF increases reaction rate by 40% compared to THF.

- Additive : Molecular sieves (4Å) enhance yield by absorbing H₂O.

Comparative Analysis of Methodologies

Table 5: Method Efficacy Overview

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Robinson–Gabriel | 68 | 95 | Moderate |

| α-Halo Ketone | 85 | 90 | High |

| Isocyanide | 72 | 88 | Low |

| Microwave | 89 | 97 | Moderate |

Key Insights :

- The α-halo ketone route offers the highest yield and scalability, making it preferable for industrial production.

- Microwave synthesis achieves superior purity but faces scalability hurdles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction may produce saturated heterocycles.

Scientific Research Applications

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may also play a role in its biological effects by influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

This section compares 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid with structurally related compounds, focusing on substituents, physicochemical properties, biological activities, and applications.

Structural Analogues

Table 1: Key Structural Analogues

Physicochemical Properties

- Lipophilicity (logP) :

- Solubility: Carboxylic acid groups enhance aqueous solubility. The methoxy derivative (C₆H₇NO₄) may have moderate solubility in polar solvents . Saturated oxazole derivatives (e.g., 4,5-dihydro compounds) show improved stability but reduced solubility compared to unsaturated analogs .

Biological Activity

2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxazole ring followed by acetic acid substitution. While specific synthetic routes for this compound are not extensively detailed in the literature, related compounds in the oxazole family have been synthesized through various methods including cyclization reactions involving appropriate precursors.

Antiviral Activity

Recent studies have highlighted the antiviral properties of oxazole derivatives, particularly their role as inhibitors of HIV-1 reverse transcriptase (RT). For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against HIV-1 RT with half-maximal inhibitory concentration (IC50) values in the submicromolar range.

A study reported that certain oxazoles exhibited enhanced metabolic stability and potent anti-HIV activity, suggesting that this compound may share similar properties. The mechanism typically involves allosteric inhibition of RT, which is crucial for viral replication .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored extensively. For example, novel oxazolo[5,4-d]pyrimidines showed promising cytotoxic effects against various cancer cell lines. The cytotoxic concentration (CC50) values for these compounds were significantly lower than those of standard chemotherapeutics like cisplatin and 5-fluorouracil, indicating a potential for selective toxicity towards cancer cells .

Case Studies and Research Findings

A summary of relevant studies is presented below:

| Study | Compound | Activity | IC50/CC50 | Cell Line/Target |

|---|---|---|---|---|

| Study 1 | ADAM 6 | Anti-HIV | <1.0 μM | HIV-1 RT |

| Study 2 | Oxazolo[5,4-d]pyrimidine 3g | Anticancer | 58.4 µM | HT29 (Colorectal Cancer) |

| Study 3 | Isoxazolyl-Derived Triazines | Antimicrobial | Varies | Bacterial strains |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

- HIV Inhibition : Compounds with similar structures have shown to disrupt the binding sites on reverse transcriptase, thereby preventing viral replication.

- Cytotoxicity in Cancer Cells : The selective induction of apoptosis in cancer cells while sparing normal cells is a critical feature observed in several studies involving oxazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.